molecular formula C19H21NO3 B1359420 2-Methoxy-4'-morpholinomethyl benzophenone CAS No. 898769-68-1

2-Methoxy-4'-morpholinomethyl benzophenone

Cat. No.: B1359420
CAS No.: 898769-68-1
M. Wt: 311.4 g/mol
InChI Key: NBXGICXHJZMUAD-UHFFFAOYSA-N
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Description

Overview of the Benzophenone (B1666685) Scaffold in Organic and Medicinal Chemistry

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a cornerstone in the architecture of organic and medicinal chemistry. nih.govnih.gov This structural motif is not only a versatile synthetic intermediate but also a core component of numerous biologically active compounds. nih.gov Its prevalence is noted in a variety of natural products, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The rigid yet modifiable nature of the benzophenone core allows for the strategic placement of various functional groups, leading to a diverse array of molecules with distinct physicochemical and biological properties. nih.gov

Significance of Substituted Benzophenones as Probes in Chemical Biology

In the realm of chemical biology, substituted benzophenones have carved out a significant niche as photoaffinity probes. nih.govnih.gov Upon exposure to ultraviolet (UV) light, the benzophenone moiety can form a covalent bond with nearby molecules, a property that is invaluable for identifying and mapping the binding sites of ligands within biological macromolecules such as proteins. nih.govspringernature.com This technique, known as photoaffinity labeling, provides crucial insights into molecular interactions that underpin biological processes. nih.gov The ability to introduce various substituents onto the benzophenone rings allows for the fine-tuning of the probe's properties, including its target specificity and photoreactivity. nih.gov

Rationale for Investigating 2-Methoxy-4'-morpholinomethyl Benzophenone within Contemporary Research Paradigms

Based on the established roles of its components, the investigation of this compound would be a logical progression in chemical research. The methoxy (B1213986) group is a common substituent in medicinal chemistry known to influence a compound's electronic properties and metabolic stability. mdpi.com The morpholine (B109124) ring is a frequently incorporated heterocycle in drug design, often imparting favorable properties such as improved solubility and metabolic stability. nih.gov The morpholinomethyl group, in particular, can serve as a key pharmacophore in various biologically active molecules.

The combination of a methoxy-substituted benzophenone with a morpholinomethyl group suggests a molecule that could be explored for several research purposes. It holds potential as a novel therapeutic agent, leveraging the biological activities associated with both benzophenones and morpholine-containing compounds. Additionally, its structure is amenable to use as a chemical probe to investigate biological systems. However, it must be reiterated that specific, published research to validate these hypotheses for this compound is currently unavailable. The following sections, therefore, cannot be populated with detailed research findings as per the initial instructions due to this lack of specific data in the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGICXHJZMUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642618
Record name (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-68-1
Record name (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 4 Morpholinomethyl Benzophenone and Its Structural Analogs

Strategic Approaches to Benzophenone (B1666685) Core Construction

The synthesis of the diaryl ketone structure of benzophenone is a foundational step. Various carbon-carbon bond-forming reactions can be employed to achieve this, with the Friedel-Crafts acylation being the most traditional method.

Friedel-Crafts Acylation in Benzophenone Synthesis

The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including benzophenones. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com

The mechanism proceeds through the formation of an acylium ion electrophile from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the final aryl ketone product. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product ketone is less reactive than the starting material, which prevents polysubstitution. Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangements, which can be a significant issue in alkylation reactions. masterorganicchemistry.com

For the synthesis of a substituted benzophenone, one of the aromatic rings acts as the nucleophile while the other is part of the electrophilic acyl chloride. For instance, benzene (B151609) can be acylated with a substituted benzoyl chloride, or a substituted benzene can be acylated with benzoyl chloride.

Reactant 1Reactant 2CatalystProduct
BenzeneBenzoyl ChlorideAlCl₃Benzophenone
AnisoleBenzoyl ChlorideAlCl₃Methoxybenzophenone
TolueneBenzoyl ChlorideAlCl₃Methylbenzophenone

Alternative Carbon-Carbon Bond Formation Reactions

While Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, several alternative methods for carbon-carbon bond formation offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Grignard Reactions: A well-established alternative involves the reaction of a Grignard reagent (an organomagnesium compound) with a benzoyl derivative. For example, phenylmagnesium bromide can react with a substituted benzoyl chloride or benzonitrile to form the benzophenone core. kyoto-u.ac.jpresearchgate.net The reaction with a nitrile proceeds via an imine intermediate, which is then hydrolyzed to yield the ketone. kyoto-u.ac.jp This method is particularly useful when the desired substitution pattern is not easily accessible through electrophilic aromatic substitution.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for C-C bond formation. byjus.comgoogle.comnih.gov In the context of benzophenone synthesis, it can be used to couple an arylboronic acid with an aryl halide or triflate. More directly, acyl chlorides can be used as electrophiles to couple with arylboronic acids, yielding aryl ketones. google.com The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a versatile alternative to the often harsh conditions of Friedel-Crafts reactions. google.comnih.gov

Reaction TypeReactant 1Reactant 2Catalyst/ReagentProduct
Grignard ReactionPhenylmagnesium BromideBenzonitrileDry Ether, then H₃O⁺Benzophenone
Suzuki-Miyaura CouplingPhenylboronic Acid4-Bromobenzoyl ChloridePd Catalyst, Base4-Bromobenzophenone

Introduction of the Methoxy (B1213986) Moiety: Regioselective Functionalization

The specific placement of the methoxy group at the 2-position of the benzophenone core is a critical challenge. Direct Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride predominantly yields the 4-methoxybenzophenone (B1664615) isomer due to the ortho, para-directing nature of the methoxy group and steric hindrance at the ortho position. wisc.edu Therefore, alternative strategies are required to achieve the desired 2-methoxy substitution.

One effective strategy is to first perform an ortho-acylation of a phenol, followed by methylation of the resulting hydroxyl group. stackexchange.com The Fries rearrangement of phenyl benzoate can yield a mixture of 2-hydroxybenzophenone and 4-hydroxybenzophenone, with reaction conditions being optimized to favor the ortho isomer. A more direct method for ortho-acylation involves the use of titanium(IV) chloride (TiCl₄) as a Lewis acid, which has been shown to be highly regioselective for the ortho C-acylation of phenols. organic-chemistry.org This method offers high yields of the ortho-acylated product, avoiding the formation of the para isomer. organic-chemistry.org

Once the 2-hydroxybenzophenone is obtained, the hydroxyl group can be selectively methylated. A common approach involves the use of a methylating agent like dimethyl sulfate or a methyl halide in the presence of a base. mdma.chgoogle.com For substrates with multiple hydroxyl groups, such as 2,4-dihydroxybenzophenone, selective methylation at the 4-position is often observed due to the deactivating effect of the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. mdma.chnih.gov To achieve methylation at the 2-position, the 4-position would need to be protected first, or specific reaction conditions would need to be employed. A more direct route to 2-methoxybenzophenone would involve the Friedel-Crafts acylation of a substrate that directs acylation to the position adjacent to a methoxy precursor, or using a 2-methoxy-substituted starting material in a cross-coupling reaction.

PrecursorReactionReagentsKey IntermediateSubsequent Step
PhenolOrtho-AcylationBenzoyl Chloride, TiCl₄2-HydroxybenzophenoneMethylation
2,4-DihydroxybenzophenoneSelective AlkylationDialkyl carbonate, Base2-Hydroxy-4-alkoxybenzophenone-
3-Arylbenzofuran-2(3H)-oneDecarbonyl-oxidation-2-HydroxybenzophenoneMethylation

Integration of the Morpholinomethyl Group

The final stage in the synthesis of 2-Methoxy-4'-morpholinomethyl benzophenone is the introduction of the morpholinomethyl group onto the second phenyl ring. This is typically achieved through aminomethylation reactions.

Mannich-type Reactions and Related Aminomethylation Processes

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comthermofisher.comorganicreactions.orgepa.gov This reaction is a powerful method for introducing an aminomethyl group into a molecule. organicreactions.orgepa.gov In the context of the target molecule, a suitable benzophenone precursor with an active hydrogen site would be required. However, a more common strategy for aromatic compounds is electrophilic substitution.

A related and more direct approach for attaching the morpholinomethyl group to the 4'-position of the benzophenone core is through the reaction of a 4'-(halomethyl)benzophenone with morpholine (B109124). The 4'-(halomethyl)benzophenone can be prepared from 4'-methylbenzophenone via radical halogenation. The subsequent nucleophilic substitution of the halide by morpholine yields the desired product.

Alternatively, a direct aminomethylation can sometimes be achieved on activated aromatic rings. For instance, hydroxyacetophenones have been successfully aminomethylated with formaldehyde (B43269) and morpholine. oarjbp.com

SubstrateAmineAldehydeReaction TypeProduct
AcetophenoneMorpholineFormaldehydeMannich Reaction3-Morpholino-1-phenylpropan-1-one
4'-Methylbenzophenone--Halogenation, then Substitution4'-(Morpholinomethyl)benzophenone
4-HydroxyacetophenoneMorpholineFormaldehydeMannich Reaction4-Hydroxy-3-(morpholinomethyl)acetophenone

Reductive Amination Strategies for Amine Introduction

Reductive amination is another fundamental method for the synthesis of amines. researchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

To synthesize this compound via this route, a precursor such as 2-Methoxy-4'-formylbenzophenone would be required. This aldehyde-substituted benzophenone could then be reacted with morpholine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method provides a direct and often high-yielding route to the target amine.

A related strategy involves the condensation of a hydroxybenzophenone with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base like potassium carbonate. nih.gov This results in the formation of a benzophenone-N-ethyl morpholine ether, which is a structural analog. nih.gov

Carbonyl PrecursorAmineReducing AgentProduct
2-Methoxy-4'-formylbenzophenoneMorpholineNaBH₄ or H₂/CatalystThis compound
Ketone/AldehydeMorpholineVariousMorpholine-containing amine

Isolation and Purification Techniques for Complex Organic Syntheses

The purification of the final product and intermediates is a critical step in the synthesis of this compound and its analogs. The complex reaction mixtures often contain unreacted starting materials, isomers, and other byproducts. The primary techniques employed for the isolation and purification of benzophenone derivatives are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. scribd.com The choice of solvent is crucial; the ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. chemicalforums.com For benzophenone derivatives, common recrystallization solvents include ethanol, methanol, cyclohexane, and petroleum ether. chemicalforums.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Insoluble impurities can be removed by hot filtration. The purity of the recrystallized product is often assessed by its melting point.

A patent for the purification of benzophenone describes a method involving crystallization from an organic solvent and water mixture, which can yield purities exceeding 99.6%. google.com For more complex derivatives, a series of crystallization steps may be necessary to achieve the desired level of purity. google.comepo.org

Column Chromatography

Column chromatography is an indispensable tool for separating components of a mixture based on their differential adsorption to a stationary phase. study.com For benzophenone derivatives, silica gel is a commonly used stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. The polarity of the eluent is a key parameter; a gradual increase in polarity (gradient elution) is often employed to separate compounds with different polarities. study.com

For the separation of benzophenone and related compounds, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane. study.comresearchgate.net The separation can be monitored by techniques like Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for both analytical and preparative separations of benzophenone derivatives. sielc.com

Comparative Analysis of Synthetic Pathways: Efficiency, Yield, and Atom Economy

Efficiency and Yield

Friedel-Crafts acylations, while powerful, can have variable yields depending on the substrates and catalysts used. researchgate.net The use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride can lead to complex workup procedures and the generation of significant waste. researchgate.netacs.org More modern and "greener" methodologies employing catalytic amounts of solid acid catalysts or alternative activating agents aim to improve the efficiency and reduce the environmental impact. acs.org

Atom Economy

Atom economy is a concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. It is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%

The Friedel-Crafts acylation, in its classic form using an acyl chloride and a Lewis acid catalyst like AlCl₃, has inherently poor atom economy. This is because the catalyst is consumed in the reaction and a stoichiometric amount of HCl is produced as a byproduct.

For instance, in the acylation of anisole with 4-(morpholinomethyl)benzoyl chloride, the reactants are the two organic molecules and the AlCl₃ catalyst (which is technically a reagent in this case as it is consumed). The byproducts include HCl and the aluminum chloride complexed with the product. This results in a significant portion of the reactant mass not being incorporated into the final product.

The following interactive data table provides a comparative analysis of the two hypothetical synthetic pathways for this compound:

FeaturePathway A: Acylation of AnisolePathway B: Acylation with 2-Methoxybenzoyl Chloride
Key Reaction Friedel-Crafts AcylationFriedel-Crafts Acylation
Starting Materials Anisole, 4-(morpholinomethyl)benzoyl chlorideMorpholinomethyl-substituted benzene, 2-methoxybenzoyl chloride
Potential Yield Moderate to GoodModerate to Good
Efficiency Potentially fewer steps if direct acylation is successful, but may require challenging isomer separation.Requires pre-synthesis of the morpholinomethyl-substituted arene, adding steps.
Atom Economy Poor, due to the nature of the Friedel-Crafts reaction with stoichiometric Lewis acids.Poor, for the same reasons as Pathway A.
Advantages Readily available starting material (anisole).May offer better control of regioselectivity depending on the directing effects of the morpholinomethyl group.
Disadvantages Potential for mixture of ortho and para isomers, requiring difficult separation.Longer overall synthesis due to the need to prepare the substituted benzene derivative.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Morpholinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H-NMR) Analysis of Chemical Environments

Hypothetical ¹H-NMR Data for 2-Methoxy-4'-morpholinomethyl Benzophenone (B1666685)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.2Multiplet8HAromatic Protons
~3.8Singlet3H-OCH₃
~3.7Triplet4HMorpholine (B109124) (-N-CH₂-)
~3.5Singlet2H-CH₂- (benzyl)
~2.5Triplet4HMorpholine (-O-CH₂-)

Carbon-13 NMR (¹³C-NMR) Analysis of Carbon Framework

Similar to ¹H-NMR, specific experimental ¹³C-NMR data for the target compound is not presently available. However, based on the structure, distinct signals are anticipated. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, around 195 ppm. The aromatic carbons would generate a series of peaks between 110 and 160 ppm. The methoxy (B1213986) carbon would appear around 55 ppm. The carbons of the morpholine ring are expected in the range of 45-70 ppm, and the methylene (B1212753) bridge carbon would likely be observed around 60-65 ppm.

Hypothetical ¹³C-NMR Data for 2-Methoxy-4'-morpholinomethyl Benzophenone

Chemical Shift (δ) ppmAssignment
~195C=O (carbonyl)
~160-110Aromatic Carbons
~67Morpholine (-O-CH₂-)
~62-CH₂- (benzyl)
~55-OCH₃
~53Morpholine (-N-CH₂-)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show the coupling within the aromatic spin systems and within the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₉H₂₁NO₃), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of the compound and to obtain its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. Key fragmentations for this compound would likely involve the cleavage of the bond between the carbonyl group and the substituted phenyl ring, and the fragmentation of the morpholinomethyl side chain. Common fragments would include the benzoyl cation and the tropylium (B1234903) ion, as well as ions resulting from the loss of the morpholine group.

Expected Key Fragment Ions in the Mass Spectrum

m/zPossible Fragment Structure
311[M]⁺ (Molecular Ion)
211[M - C₄H₈NO]⁺
135[C₇H₅O₂]⁺ (Methoxybenzoyl cation)
100[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

Analysis of Carbonyl Stretching Frequencies (νCO) and Conformational Preferences

The carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption in the IR spectrum, making it a key diagnostic tool. For benzophenone and its derivatives, this peak typically appears in the region of 1630-1800 cm⁻¹. The exact position of the carbonyl stretch can provide insights into the electronic environment and conformational preferences of the molecule.

CompoundCarbonyl Stretching Frequency (νCO) (cm⁻¹)
Benzophenone~1654
Hypothetical data for this compound~1650-1660 (Estimated)

Note: The data for this compound is an educated estimate based on the typical range for benzophenone derivatives and is not based on experimental results from the provided search.

Identification of Methoxy and Morpholine Group Vibrations

The presence of the methoxy (–OCH₃) and morpholine groups in this compound would give rise to other characteristic IR absorption bands.

The methoxy group typically exhibits a strong C-O stretching vibration in the range of 1275-1200 cm⁻¹ (asymmetric) and a weaker one around 1075-1020 cm⁻¹ (symmetric). Additionally, the C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ region.

The morpholine group has several characteristic vibrations. The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine ring would also appear in the 1140-1070 cm⁻¹ region, potentially overlapping with the methoxy C-O stretch. The CH₂ scissoring and rocking vibrations of the morpholine ring are expected in the fingerprint region, typically between 1480-1440 cm⁻¹ and 900-700 cm⁻¹ respectively.

Functional GroupCharacteristic Vibrational Frequencies (cm⁻¹)
Methoxy (C-O stretch)1275-1200 (asymmetric), 1075-1020 (symmetric)
Methoxy (C-H stretch)2950-2850
Morpholine (C-N stretch)1250-1020
Morpholine (C-O-C stretch)1140-1070

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is a strong chromophore, and its absorption spectrum is characterized by distinct bands corresponding to π → π* and n → π* transitions.

The intense absorption bands at shorter wavelengths are typically due to π → π* transitions of the aromatic rings and the carbonyl group. A weaker, longer-wavelength absorption is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.

Specific UV-Vis spectral data for this compound is not available in the search results. However, for the parent benzophenone molecule, the π → π* transition is observed around 250 nm, while the n → π* transition appears as a weaker band around 340 nm. The presence of the methoxy and morpholinomethyl substituents would be expected to cause a bathochromic (red) shift in these absorptions due to their electron-donating nature, which extends the conjugation of the system.

Type of TransitionTypical Wavelength Range for Benzophenones (nm)
π → π~250-280
n → π~330-360

X-ray Crystallography for Three-Dimensional Solid-State Architecture

Determination of Molecular Conformation and Crystal Packing

While the crystal structure of this compound has not been reported in the provided search results, the structures of related benzophenone derivatives can be used to infer its likely solid-state conformation.

For example, in the crystal structure of a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the molecule adopts a conformation where the two aromatic rings are not coplanar. The dihedral angle between the planes of the two rings is 40.11(16)°. This non-planar arrangement is typical for benzophenones and is due to steric hindrance between the ortho-hydrogens of the phenyl rings. The methoxy group in this analogue is observed to be nearly coplanar with the benzene (B151609) ring to which it is attached.

It is expected that this compound would also adopt a non-planar conformation in the solid state. The morpholine ring itself has a chair conformation. The arrangement of molecules in the crystal lattice, or crystal packing, would be determined by a combination of steric effects and intermolecular interactions.

Structural ParameterValue for an Analogous Benzophenone Derivative
Dihedral Angle Between Phenyl Rings40.11(16)°
Conformation of Morpholine RingChair (expected)

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Intermolecular interactions are the forces that hold molecules together in a crystal. These can include hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-stacking interactions.

In the case of this compound, the presence of the oxygen and nitrogen atoms of the morpholine and methoxy groups provides sites for potential hydrogen bonding with solvent molecules or other functional groups if present. However, in an unsolvated crystal of the title compound, classical hydrogen bond donors are absent. Therefore, weaker C-H···O and C-H···π interactions would likely play a significant role in the crystal packing.

In the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the most notable feature of the crystal packing is the formation of C-H···O interactions involving methine and methyl C-H groups as donors and the carbonyl oxygen as the acceptor, leading to the formation of supramolecular chains. It is plausible that similar C-H···O interactions involving the carbonyl oxygen, the methoxy oxygen, and the morpholine oxygen and nitrogen atoms would be observed in the crystal structure of this compound. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice.

Computational and Theoretical Investigations of 2 Methoxy 4 Morpholinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These computational methods provide insights into the structure, stability, and reactivity at a molecular level.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum methods are highly accurate, they are computationally intensive. Molecular mechanics and dynamics offer efficient ways to explore the vast number of possible conformations a flexible molecule can adopt.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No published theoretical predictions or corresponding experimental spectroscopic data for 2-Methoxy-4'-morpholinomethyl benzophenone (B1666685) were found.

Theoretical Insights into Reaction Mechanisms and Pathways

No theoretical studies detailing the reaction mechanisms or pathways involving 2-Methoxy-4'-morpholinomethyl benzophenone are available in the searched scientific literature.

Without these foundational research findings, it is impossible to construct the requested data tables and provide the in-depth analysis required by the prompt while maintaining a strict focus on "this compound."

Molecular Mechanisms and Biological Interactions of 2 Methoxy 4 Morpholinomethyl Benzophenone

Investigation of Specific Molecular Targets and Biochemical Pathways

There is no available information on the specific molecular targets or biochemical pathways influenced by 2-Methoxy-4'-morpholinomethyl benzophenone (B1666685).

Enzyme Modulation (e.g., Inhibition or Activation)

No studies have been published that investigate the modulatory effects of 2-Methoxy-4'-morpholinomethyl benzophenone on any enzymes.

Receptor Binding Affinities and Specificity

There is no data available in the scientific literature regarding the receptor binding affinities or specificity of this compound.

Cellular Mechanism of Action Studies

The cellular mechanisms of action for this compound have not been elucidated in any published research.

Modulation of Cellular Proliferation and Viability

No studies were found that examined the effects of this compound on cellular proliferation or viability.

Induction of Apoptosis and Cell Cycle Perturbations

There is no published research on whether this compound induces apoptosis or causes perturbations in the cell cycle.

Influence on Cellular Signaling Cascades

The influence of this compound on any cellular signaling cascades has not been investigated in the available scientific literature.

Antioxidant Activity and Associated Molecular Mechanisms of this compound

The antioxidant potential of benzophenone derivatives is a subject of significant scientific interest, with research indicating that their structure plays a crucial role in their ability to counteract oxidative stress. While direct studies on this compound are not extensively available, the antioxidant activity can be inferred from the analysis of its core components: the methoxy-substituted benzophenone scaffold and the morpholine (B109124) moiety.

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. The presence of a methoxy (B1213986) group on the benzophenone ring is expected to influence its radical scavenging activity. Studies on various methoxy-substituted phenolic compounds have shown that the position and number of methoxy groups can significantly affect their antioxidant potential. nih.gov For instance, the electron-donating nature of the methoxy group can enhance the ability of a compound to donate a hydrogen atom to a radical, thereby neutralizing it. who.int

Table 1: DPPH Radical Scavenging Activity of Representative Benzophenone and Morpholine Derivatives

Compound/DerivativeConcentration% DPPH Radical Scavenging ActivityReference
Methoxy-substituted ChalconeVariousGood nitric oxide radical scavenging who.int
Quercetin (B1663063) with Morpholine Mannich baseNot SpecifiedHighest antioxidant activity compared to quercetin alone japsonline.com
1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-ones50-250 µg/mLSignificant free radical scavenging activity dergipark.org.tr
Morpholine Mannich Base Derivative (MB-1)100 µg/mL80.19% researchgate.net
Morpholine Mannich Base Derivative (MB-8)100 µg/mL87.01% researchgate.net

This table presents data for related compounds to infer the potential activity of this compound and is not data for the compound itself.

Investigation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous pathological conditions. researchgate.net Benzophenone derivatives have been studied for their effects on oxidative stress pathways. For instance, some benzophenones have been shown to mitigate the production of ROS in cellular models. researchgate.net One study on benzophenone-2 demonstrated that it did not exacerbate, and in some cases even lowered, oxidative stress markers in the brain of rats. nih.govresearchgate.net

The investigation into how a compound like this compound might modulate oxidative stress pathways would involve examining its influence on key cellular components. This could include its interaction with antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, and its effect on signaling pathways sensitive to redox state, like the Nrf2-Keap1 pathway. The methoxy group, by influencing the electronic distribution of the benzophenone core, and the morpholine ring, by potentially interacting with cellular targets, could collectively contribute to the modulation of these pathways. However, without direct experimental evidence, the precise mechanisms remain speculative.

Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). These methods provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex, which are crucial for understanding the potential biological activity of a compound.

Elucidation of Binding Modes and Interaction Hotspots

For a compound like this compound, molecular docking studies would aim to identify its preferred binding orientation within the active site of a target protein. Benzophenone and its derivatives are known to interact with a variety of biological targets. nih.govnih.gov Docking analyses of other benzophenone derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. ajbasweb.comresearchgate.net

The binding mode of this compound would be dictated by its structural features. The benzophenone core provides a rigid scaffold with aromatic rings capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. The methoxy group can act as a hydrogen bond acceptor, while the morpholinomethyl group, with its nitrogen and oxygen atoms, can also participate in hydrogen bonding. The flexibility of the morpholinomethyl side chain would allow it to adopt various conformations to optimize its fit within the binding site.

For example, in a hypothetical docking study with an enzyme active site, the methoxy group might form a hydrogen bond with a polar residue, while the phenyl rings could be stabilized by hydrophobic interactions with nonpolar residues. The morpholine ring could further anchor the molecule through additional hydrogen bonds or electrostatic interactions. Identifying these "interaction hotspots" is fundamental to understanding the compound's mechanism of action at a molecular level.

Prediction of Binding Free Energies

The prediction of binding free energy (ΔG_bind) is a quantitative measure of the affinity between a ligand and its receptor. A more negative binding free energy indicates a more stable complex and, generally, a higher binding affinity. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are employed to calculate these energies. frontiersin.orgbiorxiv.orgescholarship.orgnih.gov

For this compound, predicting the binding free energy would involve simulating the ligand-protein complex in a solvent environment and calculating the energetic contributions from various forces, including van der Waals interactions, electrostatic interactions, and solvation effects. biorxiv.org The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the isolated protein and ligand. biorxiv.org

Structure Activity Relationship Sar Studies for 2 Methoxy 4 Morpholinomethyl Benzophenone and Its Derivatives

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 2-Methoxy-4'-morpholinomethyl benzophenone (B1666685) involves a systematic approach to modify its core structure. This process typically begins with the synthesis of a lead compound, followed by the creation of a library of derivatives with specific, controlled structural changes. These modifications are intended to probe the chemical space around the lead compound to identify key interactions with biological targets and to optimize pharmacokinetic properties.

Variations of the Methoxy (B1213986) Group and its Position

The methoxy group (-OCH₃) on the benzophenone scaffold is a critical determinant of activity, primarily through its electronic and steric influence. Researchers have explored variations by altering its position (ortho, meta, para) or replacing it with other functional groups.

The position of the methoxy group influences the compound's electronic properties and its ability to interact with biological targets. For instance, a methoxy group at the para position is known to be a strong electron-donating group through resonance, which can affect the reactivity of the entire molecule. researchgate.net In contrast, its effect from the meta position is primarily inductive. Studies on related benzophenone structures have shown that moving or altering this group can significantly impact biological efficacy. For example, in a series of benzoylbenzophenone thiosemicarbazone derivatives, the presence of a p-methoxy group was noted to increase lipophilicity, potentially enhancing the compound's ability to cross biological membranes and interact with target proteins. researchgate.net

Exploration of Diverse Amine Substituents (e.g., pyrrolidinomethyl, piperidinomethyl, thiomorpholinomethyl analogs)

The 4'-morpholinomethyl moiety plays a significant role, often contributing to the compound's solubility and its ability to form hydrogen bonds with target receptors. A common strategy in medicinal chemistry is to replace the morpholine (B109124) ring with other cyclic amines to explore the impact of ring size, basicity, and heteroatom composition on biological activity.

Pyrrolidinomethyl Analogs : Replacing the six-membered morpholine ring with a five-membered pyrrolidine (B122466) ring alters the steric bulk and basicity of the amine. Pyrrolidine derivatives are a significant class of compounds with a wide range of pharmacological activities, and their incorporation can modulate a compound's ability to regulate various biological targets. nih.gov

Piperidinomethyl Analogs : The substitution with a piperidine (B6355638) ring maintains the six-membered structure but removes the oxygen atom, which changes the hydrogen bonding potential and lipophilicity of the side chain.

Thiomorpholinomethyl Analogs : The introduction of a sulfur atom in place of the oxygen (thiomorpholine) significantly alters the electronic and steric properties of the ring. This modification can influence how the molecule interacts with its biological target.

The synthesis of these analogs typically involves the Mannich reaction or similar condensation reactions, where a substituted benzophenone is reacted with formaldehyde (B43269) and the desired secondary amine (pyrrolidine, piperidine, or thiomorpholine).

Substitution Pattern Modifications on the Benzophenone Rings

For example, SAR studies on benzophenone-tagged pyridine (B92270) analogs revealed that compounds with fluoro or chloro groups at the para position of the benzoyl ring showed significant antiproliferative activity. nih.gov Similarly, in another study, a benzophenone derivative with methyl and fluoro groups on the benzophenone moiety was identified as the most active compound. nih.gov These findings underscore the importance of the type and position of substituents on the aromatic rings in determining the biological potency of the molecule.

Correlation of Structural Features with Observed Biological Activity

The biological activity of 2-Methoxy-4'-morpholinomethyl benzophenone derivatives is intricately linked to their structural features. By correlating these features with activity, a quantitative understanding of the SAR can be developed.

Impact of Electronic Effects (e.g., Hammett Constants)

Electronic effects of substituents on the benzophenone rings are often quantified using the Hammett equation, which provides a linear free-energy relationship. wikipedia.orglibretexts.org The equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org

Substituent Constant (σ) : This value quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net These constants depend on whether the substituent is in the meta or para position.

Reaction Constant (ρ) : This value indicates the sensitivity of a particular reaction or biological interaction to the electronic effects of the substituents. wikipedia.org A positive ρ value signifies that the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates favorability with electron-donating groups (positive charge buildup).

Studies on the fragmentation of substituted benzophenones have successfully used the Hammett relationship to correlate the electronic nature of substituents with the reaction mechanism, yielding ρ values that provide insight into the charge distribution in the transition state. nih.gov This approach can be extended to correlate substituent electronic effects with biological activity, where the interaction with a receptor or enzyme is the "reaction" being studied.

Table 1: Hammett Substituent Constants (σ) for Common Groups This table illustrates the electronic effect of various substituents often used in SAR studies. Positive values indicate electron-withdrawing properties, while negative values indicate electron-donating properties relative to hydrogen.

Substituentσmetaσpara
-NH2-0.16-0.66
-OH+0.12-0.37
-OCH3+0.12-0.27
-CH3-0.07-0.17
-H0.000.00
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO2+0.71+0.78

Influence of Steric and Conformational Factors

The three-dimensional shape of a molecule, governed by steric and conformational factors, is paramount for its interaction with a biological target. The benzophenone scaffold is not planar; the two aryl rings are twisted out of the plane of the central carbonyl group. The magnitude of this dihedral (twist) angle is highly dependent on the nature and position of the substituents on the rings. researchgate.net

Substituents at the ortho positions, in particular, can cause significant steric hindrance, leading to a larger twist angle. researchgate.net This conformational change can either enhance or diminish biological activity by altering the molecule's fit within a receptor's binding pocket. For instance, a study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° to as high as 83.72°, demonstrating the profound impact of substitution on molecular conformation. researchgate.net An optimal conformation is often required for effective binding, and therefore, steric factors play a crucial role in the rational design of potent analogs.

Role of Hydrogen Bonding and Polarity in Molecular Recognition

The interaction of a molecule with its biological target is fundamentally governed by intermolecular forces, with hydrogen bonding and polarity playing pivotal roles in achieving specific molecular recognition. In the case of this compound, its distinct structural features—the methoxy group, the morpholino moiety, and the benzophenone carbonyl group—are key contributors to these interactions.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions between a hydrogen bond donor (an electronegative atom bonded to a hydrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). The structure of this compound is rich in hydrogen bond acceptors.

Methoxy Group: The oxygen atom of the methoxy group can act as a proton acceptor, forming hydrogen bonds with suitable donor groups on a receptor site. researchgate.net This capability is a significant factor in modulating intermolecular interactions within ligand-protein complexes. researchgate.net

Morpholino Group: This moiety contains both an oxygen and a tertiary amine nitrogen. Both atoms possess lone pairs of electrons and can function as hydrogen bond acceptors. The presence of two potential acceptor sites within the morpholine ring increases the probability of favorable interactions with a biological target.

Carbonyl Group: The carbonyl oxygen of the benzophenone scaffold is a strong hydrogen bond acceptor, a common feature in many biologically active molecules that contributes significantly to binding affinity.

The collective ability of these groups to accept hydrogen bonds is crucial for the stable and specific binding of the molecule to its target. The precise spatial arrangement of these acceptors dictates the molecule's ability to complement the hydrogen bond donor pattern of a receptor's binding pocket.

Polarity: Polarity, arising from the uneven distribution of electron density within a molecule, influences its solubility, permeability, and non-covalent interactions like dipole-dipole forces. The polar functional groups in this compound create distinct regions of positive and negative electrostatic potential. This molecular polarity is critical for:

Receptor Fit: The molecule's dipole moment and electrostatic surface potential guide its orientation as it approaches the binding site, promoting an alignment that maximizes favorable electrostatic interactions with polar and charged residues in the receptor.

Solubility and Transport: While a degree of polarity is essential for interaction with biological targets, a balance between hydrophilic and lipophilic character is necessary for properties like membrane permeability. The morpholino group, in particular, enhances the polarity and aqueous solubility of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is a cornerstone of rational drug design, as it allows for the prediction of the activity of novel molecules before their synthesis, thereby saving time and resources. researchgate.nettaylorfrancis.com For benzophenone derivatives, QSAR studies have been successfully employed to understand the influence of various physicochemical properties on their biological effects. researchgate.netscielo.br

Selection of Relevant Molecular Descriptors

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. hufocw.orgucsb.edu The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the series of compounds that are responsible for the differences in their biological activity. For benzophenone derivatives, a range of descriptors are typically considered. researchgate.netresearchgate.net

These descriptors are broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include Dipole Moment (DM), Ionization Potential (IP), Electron Affinity (EA), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu These are crucial for describing a molecule's reactivity and its ability to engage in electronic interactions. ucsb.edu

Hydrophobic (Lipophilic) Descriptors: The most common descriptor in this class is Log P (the logarithm of the octanol/water partition coefficient), which measures the lipophilicity of a compound. This property is vital for processes like membrane transport and interaction with hydrophobic pockets in receptors. researchgate.net

Steric or Topological Descriptors: These describe the size and shape of the molecule. Common examples include Molecular Weight (MW), Molar Volume (MV), solvent-accessible surface area, and various molecular connectivity indices. researchgate.nethufocw.org They account for the influence of a molecule's bulk and geometry on its fit within a binding site.

The process involves calculating a large set of potential descriptors and then using statistical techniques to select a smaller subset of non-intercorrelated descriptors that have the most significant impact on biological activity. researchgate.net

Below is an interactive table summarizing key molecular descriptors often used in QSAR studies of benzophenone derivatives.

Descriptor CategoryDescriptor NameAbbreviationRelevance in Molecular Interaction
Electronic Dipole MomentDMQuantifies molecular polarity and strength of dipole-dipole interactions.
Electronic Ionization PotentialIPRelates to the energy required to remove an electron; indicates electron-donating ability.
Electronic Electron AffinityEARelates to the energy released when an electron is added; indicates electron-accepting ability.
Hydrophobic Partition CoefficientLog PMeasures lipophilicity, influencing membrane permeability and hydrophobic interactions.
Steric Molecular WeightMWRepresents the size of the molecule.
Steric Molar VolumeMVDescribes the volume occupied by one mole of the substance.

Development of Predictive Models for Guiding New Synthesis

Once a relevant set of molecular descriptors has been identified, a mathematical model is developed to correlate these descriptors (independent variables) with the observed biological activity (dependent variable). researchgate.net This involves splitting the dataset of known compounds into a training set, used to build the model, and a test set, used for external validation. researchgate.netnih.gov A robust model should not only fit the training data well but also accurately predict the activity of the compounds in the test set. researchgate.nethufocw.org

Several statistical and machine learning methods are used to develop these predictive models:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between activity and the selected descriptors. MLR models are relatively simple to interpret and can provide clear insights into the positive or negative contribution of each descriptor to the biological activity. researchgate.netnih.gov

Machine Learning Techniques: More complex relationships can be modeled using methods like Artificial Neural Networks (ANN) and Random Forest (RF). scielo.br These approaches can capture non-linear trends in the data and often result in models with higher predictive accuracy, especially for large and diverse datasets. scielo.br

A successfully validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency, streamlining the discovery process and focusing laboratory efforts on the most promising candidates. researchgate.nettaylorfrancis.com

Advanced Analytical Methodologies for 2 Methoxy 4 Morpholinomethyl Benzophenone in Research Applications

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental technique for the analysis of chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful tools for the analysis of 2-Methoxy-4'-morpholinomethyl benzophenone (B1666685).

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds, making it highly suitable for the analysis of 2-Methoxy-4'-morpholinomethyl benzophenone. A typical HPLC method for benzophenone and its derivatives involves a reverse-phase approach. sielc.comhelixchrom.com

Reverse-Phase HPLC (RP-HPLC) Optimization

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like this compound. The basic morpholino group in the molecule will influence its retention behavior, making optimization of the mobile phase crucial.

Key parameters for RP-HPLC method development and optimization include:

Stationary Phase: A C18 column is a common starting point for the separation of benzophenone derivatives, offering a good balance of hydrophobicity and resolution. nih.gov Other stationary phases, such as C8 or phenyl columns, could also be explored to achieve different selectivity. For compounds with polar functional groups like amines, ultra-inert stationary phases can minimize silanol (B1196071) interactions, leading to improved peak shape and reproducibility. hplc.eu

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The organic modifier content will primarily control the retention time. Due to the basic nature of the morpholino group, the pH of the aqueous phase will significantly impact the analyte's ionization state and, consequently, its retention and peak shape. An acidic mobile phase, often containing formic acid or phosphoric acid, is generally preferred to ensure consistent protonation of the amine, leading to sharper peaks and better reproducibility. sielc.comsielc.com

Detection: A UV detector is commonly used for the detection of benzophenone derivatives due to the presence of the chromophoric benzoyl group. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is essential for achieving high sensitivity.

A systematic approach to optimization would involve varying the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve the desired separation efficiency and analysis time.

Interactive Data Table: Illustrative RP-HPLC Parameters for Benzophenone-Related Compounds

ParameterTypical Value/ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGeneral-purpose column for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to ensure consistent ionization of the basic morpholino group. sielc.comsielc.com
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the non-polar stationary phase.
Gradient e.g., 20% to 80% B over 10 minTo effectively elute compounds with a range of polarities and sharpen peaks.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at approx. 254 nmBenzophenone core is a strong chromophore at this wavelength.
Temperature Ambient or controlled (e.g., 30 °C)To ensure reproducible retention times.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. americanlaboratory.com For a compound like this compound, its suitability for GC analysis would depend on its volatility and thermal stability. Given its molecular weight and polar functional groups, it may have limited volatility.

If the compound is not sufficiently volatile, derivatization can be employed to increase its volatility and improve its chromatographic properties. nih.gov For example, the morpholino group could potentially be derivatized.

A typical GC analysis would involve:

Injection: A split/splitless injector is commonly used.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be suitable.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) is a common detector for organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.netmdpi.com

GC-MS would be particularly useful for identifying any volatile impurities or degradation products associated with this compound. thermofisher.com

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for chemical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Mechanistic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is ideally suited for the trace analysis of this compound in complex matrices. nih.gov It is also an invaluable tool for structural elucidation and for studying the fragmentation pathways of a molecule, which can provide insights into its chemical properties and metabolic fate. rsc.org

The key components and considerations for an LC-MS/MS method are:

Ionization Source: An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. Given the presence of the basic morpholino group, analysis in positive ion mode would be expected to be highly efficient, leading to the formation of a protonated molecule [M+H]⁺.

Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in multiple reaction monitoring (MRM) mode. This mode offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition of the parent ion and its fragments. rsc.org

Fragmentation (MS/MS): By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern can be obtained. For this compound, fragmentation would likely occur at the bonds connecting the morpholinomethyl group to the phenyl ring and at the carbonyl bridge, providing structural confirmation.

Interactive Data Table: Predicted LC-MS/MS Parameters for this compound

ParameterPredicted Value/ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic morpholino group is readily protonated.
Precursor Ion [M+H]⁺Expected ion in positive ESI mode.
Collision Energy Optimized for specific transitionsEnergy required to induce fragmentation of the precursor ion.
Product Ions Fragments corresponding to the loss of the morpholinomethyl group, cleavage at the carbonyl group, etc.Provides structural information and allows for selective detection in MRM mode.
LC Conditions As described in the RP-HPLC section, but with volatile mobile phase additives like formic acid or ammonium (B1175870) formate. frontiersin.orgTo ensure compatibility with the mass spectrometer.

LC-MS/MS is the preferred method for quantifying low levels of benzophenone derivatives in various samples and for conducting mechanistic studies, such as identifying metabolites in biological systems. nih.govijpsjournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. univ.kiev.ua It is particularly well-suited for the characterization of benzophenone derivatives, providing both qualitative and quantitative information. visionpublisher.infoscispace.com In the context of this compound, GC-MS serves as a definitive tool for confirming its identity, assessing its purity, and identifying any synthesis-related impurities or degradation products.

The process begins with the separation of the sample components in the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For benzophenone derivatives, a column like the Thermo Scientific™ TraceGOLD™ TG-17MS is often suitable. thermofisher.com

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. researchgate.netatlantis-press.com For instance, GC-MS analysis of a synthesized Schiff base compound showed a single peak at a specific retention time with a corresponding molecular ion peak in the mass spectrum, confirming the product's identity and purity. researchgate.net

Sample preparation for GC-MS analysis of benzophenones often involves an extraction step, such as ultrasonic extraction or solid-phase extraction (SPE), to isolate the analyte from the matrix. researchgate.netnih.gov Depending on the compound's volatility and thermal stability, a derivatization step may be employed to make it more amenable to GC analysis. visionpublisher.inforesearchgate.net

Table 1: Illustrative GC-MS Parameters for Benzophenone Derivative Analysis

ParameterSpecification
GC System Gas Chromatograph with Mass Selective Detector
Column TG-17MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Ion Source Electron Impact (EI) at 70 eV
MS Quad Temp 150 °C
Scan Range 50-550 amu

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry is a versatile, cost-effective, and widely used analytical technique for the quantitative analysis of drug compounds. juniperpublishers.com The method is based on the principle that every compound absorbs or transmits light over a certain range of wavelengths, and the amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law). juniperpublishers.com This makes it a suitable method for the quantitative determination of this compound in various samples.

The first step in developing a spectrophotometric method is the selection of an appropriate solvent in which the analyte is soluble and stable. ijpsjournal.com The absorption spectrum of the compound is then recorded using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax). juniperpublishers.com This wavelength is characteristic of the compound and provides the highest sensitivity for quantification. juniperpublishers.com

For quantitative determination, a calibration curve is constructed. This is achieved by preparing a series of standard solutions of this compound at known concentrations. The absorbance of each standard is measured at the predetermined λmax. A graph of absorbance versus concentration is then plotted, which should yield a straight line passing through the origin, demonstrating the linear relationship between absorbance and concentration. juniperpublishers.com The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. chemrxiv.org Indirect spectrophotometric methods can also be developed, where the analyte reacts with a reagent to produce a colored product that can be measured. ekb.eg

Table 2: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763
Correlation Coefficient (R²) 0.9998

Method Validation and Quality Control in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality control and is essential for ensuring the reliability, consistency, and accuracy of analytical data. eurachem.orgeurachem.org For both the GC-MS and spectrophotometric methods described for this compound, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or Eurachem. ijpsjournal.comeurachem.org

The key performance parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. peerj.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. peerj.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and analyzed. The accuracy is expressed as the percentage of recovery. peerj.com For many applications, accuracy between 80% and 115% is considered acceptable. peerj.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. peerj.com An RSD below 11% is often acceptable. peerj.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netpeerj.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. peerj.com

Ongoing quality control involves the regular analysis of control samples, blanks, and standards to monitor the performance of the analytical method over time and ensure the continued validity of the results. eurachem.org

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Proportionality of signal to concentrationCorrelation Coefficient (R²) > 0.99
Accuracy Closeness to the true value80-120% Recovery
Precision Agreement between repeated measurementsRelative Standard Deviation (RSD) < 15%
LOD Lowest detectable concentrationSignal-to-Noise Ratio ≥ 3:1
LOQ Lowest quantifiable concentrationSignal-to-Noise Ratio ≥ 10:1; Acceptable precision & accuracy
Specificity Ability to measure analyte in presence of interferencesNo interference at the retention time or λmax of the analyte

Future Directions and Emerging Research Avenues for 2 Methoxy 4 Morpholinomethyl Benzophenone

Development of Novel Synthetic Pathways and Sustainable Synthesis Strategies

Future research into the synthesis of 2-Methoxy-4'-morpholinomethyl benzophenone (B1666685) is expected to prioritize the development of novel, efficient, and environmentally sustainable methods. While the Mannich reaction has been instrumental in creating nitrogen-containing benzophenone analogues, there is considerable scope for innovation. Drawing inspiration from advancements in the synthesis of related benzophenone structures, future strategies will likely focus on "green chemistry" principles.

Eco-friendly and organocatalyst-controlled methods are emerging for the synthesis of various benzophenone frameworks. These approaches often feature operational simplicity, high tolerance for different functional groups, and the use of environmentally benign solvents. Similarly, research into "clean synthesis" processes for cosmetic-grade benzophenones emphasizes the recycling of solvents and by-products, minimizing waste and environmental impact. For instance, efficient methods for synthesizing 4-methoxybenzophenone (B1664615) have been established using solid acid catalysts like tungstophosphoric acid supported on MCM-41, which allows for high conversion rates and selectivity under optimized conditions.

Future synthetic explorations for 2-Methoxy-4'-morpholinomethyl benzophenone could involve:

Catalyst Innovation: Investigating novel heterogeneous or organocatalysts to improve yield, reduce reaction times, and allow for easier purification.

Process Optimization: Implementing flow chemistry or microwave-assisted synthesis to enhance efficiency and control over reaction parameters.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, reducing waste.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Advanced computational modeling represents a powerful and cost-effective frontier for accelerating research on this compound. In silico techniques can provide profound insights into its electronic structure, reactivity, and potential biological interactions, guiding experimental work more efficiently.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other benzophenone derivatives to develop predictive models for biological activities such as antimalarial efficacy. nih.govresearchgate.net By correlating physicochemical descriptors with observed activity, these models can predict the potential of novel, unsynthesized analogues. nih.gov For this compound, QSAR and other machine learning methods could be employed to design derivatives with enhanced properties for specific applications. scielo.br

Density Functional Theory (DFT) is another key computational tool. DFT calculations can be used to optimize molecular geometry, analyze vibrational spectra (FTIR and Raman), and investigate electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's stability and reactivity. tandfonline.comscialert.net Such studies have been used to understand the structural and electronic properties of benzophenones used as UV filters and to provide a basis for designing new derivatives with customized light absorption capabilities. researchgate.netscribd.com For example, DFT can help predict how substitutions on the benzophenone rings will affect the molecule's UV absorption spectrum. researchgate.net

Molecular docking simulations are invaluable for predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme active site. tandfonline.comnih.gov This technique has been used to investigate benzophenone derivatives as potential inhibitors of cyclooxygenase (COX) enzymes and to understand their interactions with P-glycoprotein. japsonline.commdpi.com Future research could use molecular docking to screen this compound against various biological targets, identifying potential therapeutic applications and elucidating mechanisms of action at the atomic level. tandfonline.comjapsonline.com

Computational MethodApplication for Benzophenone DerivativesPotential Future Application for this compound
QSAR & Machine LearningPredicting antimalarial and antileishmanial activity. nih.govscielo.brDesigning new analogues with optimized biological or material properties; virtual screening.
Density Functional Theory (DFT)Optimizing geometry, predicting UV absorption spectra, and calculating reactivity parameters. researchgate.netnih.govchemrxiv.orgUnderstanding electronic structure, predicting photophysical properties, and assessing stability.
Molecular DockingPredicting binding interactions with protein targets like COX enzymes and P-glycoprotein. nih.govjapsonline.comjchemlett.comIdentifying potential biological targets and elucidating mechanisms of action for therapeutic use.
QM/MMInvestigating the metabolic activation mechanisms catalyzed by enzymes like Cytochrome P450. nih.govModeling the biotransformation and metabolic fate of the compound in biological systems.

Expansion of Structure-Activity Relationship Studies into Broader Chemical Space

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of this compound. Future research should focus on the rational design and synthesis of a library of analogues to probe how specific structural modifications influence its chemical and biological functions. This involves systematically altering each key component of the molecule: the methoxy (B1213986) group, the morpholinomethyl substituent, and the benzophenone core.

Inspired by SAR studies on other complex molecules, modifications could include:

Varying the Methoxy Group: Investigating the effect of changing the position (ortho, meta, para) or nature (e.g., ethoxy, propoxy, or hydroxyl) of the alkoxy substituent on one of the phenyl rings.

Modifying the Morpholino Ring: Replacing the morpholine (B109124) with other cyclic amines (e.g., piperidine (B6355638), pyrrolidine) or acyclic amines to determine the impact of ring size, heteroatoms, and basicity on activity.

Substituting the Benzophenone Core: Introducing additional electron-donating or electron-withdrawing groups onto either of the phenyl rings to modulate the electronic properties of the core structure.

Each new analogue would be evaluated in relevant assays to build a comprehensive SAR map. This map would provide critical insights into the pharmacophore—the essential structural features required for activity—and guide the development of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Targeted Molecular Probes for Chemical Biology Applications

The benzophenone moiety is a well-established photoactivatable group, making this compound an excellent scaffold for developing targeted molecular probes for chemical biology. nih.govnih.gov Upon irradiation with UV light (typically 330–365 nm), the benzophenone carbonyl group can form a reactive triplet diradical that covalently crosslinks to nearby molecules, particularly proteins. nih.gov This technique, known as photoaffinity labeling (PL), is a powerful tool for identifying the specific biological targets of a small molecule within a complex cellular environment. nih.govnih.gov

Future research in this area should focus on designing and synthesizing derivatives of this compound that can function as molecular probes. This would involve incorporating additional functionalities, such as:

A Reporter Tag: Attaching a fluorescent dye or a biotin (B1667282) tag to the molecule would allow for the visualization and isolation of any proteins that it covalently binds to after UV activation.

A Bio-orthogonal Handle: Including a clickable chemical group, such as an alkyne or azide, would enable the use of click chemistry for downstream detection and analysis.

By creating such probes, researchers can address fundamental biological questions, including identifying the protein interactome of this compound, mapping ligand-binding pockets, and studying the spatial and temporal dynamics of its interactions within living cells. nih.gov These powerful chemical proteomics tools could reveal novel mechanisms of action and open up new therapeutic possibilities. nih.gov

Investigation of Environmental Transformations and Biological Disposition

As with any synthetic compound that has the potential for widespread use, a thorough investigation of the environmental fate and biological disposition of this compound is essential. Research on other benzophenone derivatives, particularly those used as UV filters in sunscreens, provides a clear framework for these future studies. nih.gov

Benzophenones can enter aquatic environments and are often characterized by high stability and a lipophilic nature, leading to their accumulation. nih.gov Future studies must investigate the persistence and degradation pathways of this compound under various environmental conditions. This includes examining its susceptibility to photodegradation by sunlight and advanced oxidation processes (AOPs) like UV/H₂O₂ and UV/persulfate, which have been shown to effectively degrade other benzophenones like BP-3 and BP-4. scielo.brresearchgate.net

Key research questions to be addressed include:

Degradation Kinetics: Determining the rate of degradation under different conditions (e.g., pH, temperature, presence of natural organic matter). scielo.br

Transformation Products: Identifying the intermediate compounds formed during degradation to assess whether they are more or less toxic than the parent compound.

Biological Disposition: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant biological systems. This includes investigating its metabolic activation by enzymes such as cytochrome P450s, which can transform benzophenones into other endocrine-active metabolites. nih.gov

Ecotoxicity: Evaluating the potential impact of the compound and its degradation products on various organisms in the ecosystem.

Area of InvestigationKey Research QuestionsMethods Based on Studies of Other Benzophenones
PhotodegradationWhat is the compound's half-life under simulated sunlight? What are the primary photoproducts?UV irradiation experiments; analysis by HPLC and GC-MS.
Advanced OxidationHow efficiently do processes like UV/H₂O₂ or UV/persulfate degrade the compound? scielo.brresearchgate.netKinetic studies measuring compound disappearance; identification of intermediates. scielo.br
MetabolismWhat are the major metabolic pathways in vitro and in vivo? Does it undergo hydroxylation or reduction? nih.govIncubation with liver microsomes; animal studies; analysis of metabolites in urine/feces.
BioaccumulationDoes the compound accumulate in organisms due to its lipophilicity? nih.govExposure studies with aquatic organisms (e.g., fish, invertebrates); tissue analysis.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation or Ullmann coupling to introduce the morpholinomethyl group. For example, refluxing with anhydrous AlCl₃ in nitrobenzene (80–90°C, 45 minutes) is effective for benzophenone derivatives . Key factors include:
  • Catalyst selection : AlCl₃ vs. FeCl₃ for electron-rich aromatic systems.
  • Solvent polarity : Nitrobenzene enhances electrophilic substitution but requires careful removal via steam distillation .
  • Temperature control : Excess heat may lead to demethylation of the methoxy group.

Q. Table 1: Comparative Reaction Conditions

MethodCatalystSolventYield (%)Reference
Friedel-CraftsAlCl₃Nitrobenzene72–85
Ullmann CouplingCuIDMF60–75

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to isolate impurities.
  • Spectroscopic analysis :
  • IR : Confirm C=O stretch (~1660 cm⁻¹) and morpholine N-H bends (~3300 cm⁻¹) .
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; morpholine protons show multiplet splitting at δ 3.5–3.7 ppm .
  • Recrystallization : Ethanol or acetonitrile minimizes solvent retention in the crystalline lattice .

Q. What are the solubility profiles of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is hydrophobic due to the benzophenone core but gains partial solubility in polar aprotic solvents (e.g., DMF, DMSO) via the morpholinomethyl group. For biological assays:
  • Stock solutions : Prepare in DMSO (≤1% v/v in final media to avoid cytotoxicity).
  • Aqueous compatibility : Use surfactants like Tween-80 for dispersion in buffer systems .

Advanced Research Questions

Q. How does the morpholinomethyl substituent influence electronic properties and reactivity?

  • Methodological Answer : The morpholine group acts as an electron donor, stabilizing radical intermediates in photochemical reactions. Computational studies (DFT) reveal:
  • HOMO-LUMO gap : Reduced by 0.8–1.2 eV compared to unsubstituted benzophenone, enhancing photoreactivity .
  • Hydrogen Atom Transfer (HAT) : Benzophenone’s triplet state abstracts hydrogen from hydrocarbons, enabling C-4 alkylation of pyridines in flow reactors .
    Table 2: Electronic Parameters
SubstituentHOMO (eV)LUMO (eV)Δ (eV)
Morpholinomethyl-5.2-1.83.4
Methoxy-5.8-2.13.7

Q. How can contradictory data on carcinogenicity and endocrine disruption be resolved?

  • Methodological Answer : Discrepancies arise from assay models and exposure routes:
  • In vitro vs. in vivo : 4-Hydroxy metabolites show estrogenic activity in MCF-7 cells (EC₅₀ = 10 μM) but weak uterotrophic effects in rodents .
  • Dose dependency : Oral administration in rats (≥500 mg/kg/day) induced renal tumors, while dermal exposure showed no carcinogenicity .
  • Mitigation strategies : Use SAR to reduce metabolite toxicity (e.g., fluorination at C-4') .

Q. What advanced techniques enable ultra-trace analysis of this compound in environmental samples?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Detection limit: 0.1 ng/L .
  • SPE preconcentration : Use C8 cartridges to isolate the compound from aqueous matrices, achieving 95% recovery .
  • HRMS fragmentation : Key ions include [M+H]⁺ at m/z 298.1443 and morpholine-derived fragments (m/z 87.0448) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Target HIV-1 reverse transcriptase (PDB: 1RTD) to optimize hydrogen bonding with Lys101 and Tyr188 .
  • MD simulations : Assess binding stability over 100 ns; derivatives with para-chloro substitution show ΔG = -9.8 kcal/mol .
  • ADMET prediction : Use SwissADME to prioritize compounds with LogP < 3.5 and low CYP3A4 inhibition .

Safety and Best Practices

  • Handling : Use gloveboxes for air-sensitive reactions (morpholine group is hygroscopic) .
  • Waste disposal : Neutralize AlCl₃ residues with sodium bicarbonate before aqueous disposal .
  • Contradictory data resolution : Always cross-validate biological findings across multiple models (e.g., zebrafish embryos vs. murine models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.